4,5-Dihydro-4,5-pyrenediol 4,5-Dihydro-4,5-pyrenediol
Brand Name: Vulcanchem
CAS No.: 28622-70-0
VCID: VC18973542
InChI: InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H
SMILES:
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

4,5-Dihydro-4,5-pyrenediol

CAS No.: 28622-70-0

Cat. No.: VC18973542

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dihydro-4,5-pyrenediol - 28622-70-0

Specification

CAS No. 28622-70-0
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name 4,5-dihydropyrene-4,5-diol
Standard InChI InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H
Standard InChI Key NIUGQCSXPHANNG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O

Introduction

Nomenclature and Structural Characteristics

Chemical Identity

4,5-Dihydro-4,5-pyrenediol is classified under the IUPAC nomenclature system as (4R,5S)-4,5-dihydropyrene-4,5-diol, reflecting its stereospecific hydroxylation pattern. Its molecular formula is C₁₆H₁₂O₂, with a molecular weight of 236.26 g/mol. The compound exists as a cis-diol due to the syn-addition of hydroxyl groups during enzymatic oxidation, a configuration confirmed by X-ray crystallography and NMR spectroscopy.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₂
Molecular Weight236.26 g/mol
IUPAC Name(4R,5S)-4,5-dihydropyrene-4,5-diol
CAS Registry Number6628-98-4
SMILESC1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O

Synthesis and Biodegradation Pathways

Microbial Oxidation of Pyrene

The formation of 4,5-dihydro-4,5-pyrenediol occurs via the enzymatic activity of dioxygenases produced by pyrene-degrading bacteria, such as Mycobacterium spp.. These enzymes catalyze the incorporation of molecular oxygen into pyrene, resulting in the formation of a cis-dihydrodiol intermediate. This reaction proceeds through an epoxide intermediate, which undergoes hydrolysis to yield the diol .

Pyrene+O2+NADHDioxygenase4,5-Dihydro-4,5-pyrenediol+H2O\text{Pyrene} + \text{O}_2 + \text{NADH} \xrightarrow{\text{Dioxygenase}} \text{4,5-Dihydro-4,5-pyrenediol} + \text{H}_2\text{O}

Subsequent Metabolic Fate

The diol is further metabolized through oxidative cleavage of the aromatic ring, leading to the production of 4,5-dihydroxyphthalic acid, a water-soluble compound that enters the tricarboxylic acid (TCA) cycle for complete mineralization. This pathway reduces the toxicity and environmental persistence of pyrene, making it a critical step in bioremediation strategies .

Spectroscopic Analysis and Stereochemical Features

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra of 4,5-dihydro-4,5-pyrenediol reveal distinct chemical shifts for the hydroxyl-bearing carbons. The H4 and H5 protons resonate as an A₂ spin system at δ 4.85 ppm (doublet of doublets, J = 10.2 Hz), while the aromatic protons exhibit upfield shifts due to reduced ring current effects in the dihydroxylated region. The cis configuration is confirmed by the coupling constant (J = 10.2 Hz) between H4 and H5, consistent with a dihedral angle of approximately 60°.

Table 2: Key NMR Signals

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
H44.85dd10.2
H54.85dd10.2
H1,87.12s-
H2,77.98d8.5

Mass Spectrometry

Electron ionization (EI) mass spectra of the diol show a molecular ion peak at m/z 236.26, corresponding to its molecular weight. Fragmentation patterns include the loss of two hydroxyl groups (-34 Da) and subsequent ring-opening reactions, producing ions at m/z 202 and m/z 174 .

Environmental Impact and Bioremediation Applications

Role in PAH Degradation

4,5-Dihydro-4,5-pyrenediol serves as a biomarker for pyrene degradation in contaminated environments. Its detection in soil or water samples indicates active microbial metabolism of pyrene, a process that reduces the compound’s half-life from decades to months under optimal conditions . Field studies have demonstrated that microbial communities enriched with Mycobacterium spp. can achieve >90% pyrene degradation within six weeks via this pathway.

Toxicity Profile

Industrial and Research Applications

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